Methyl 6-bromo-7-fluoroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial and antitumor properties. The specific structure of methyl 6-bromo-7-fluoroquinoline-3-carboxylate allows it to participate in various chemical reactions, making it valuable in medicinal chemistry and drug development.
This compound can be classified as a halogenated quinoline derivative due to the presence of bromine and fluorine substituents. It is synthesized through various methods that involve halogenation and esterification processes. The compound's molecular formula is , and its molecular weight is approximately 318.52 g/mol.
The synthesis of methyl 6-bromo-7-fluoroquinoline-3-carboxylate typically involves multi-step reactions starting from readily available quinoline derivatives. Common synthetic routes include:
The synthesis can be optimized for large-scale production by employing continuous flow reactors to ensure consistent reaction conditions and high yields. Purification techniques such as recrystallization and chromatography are commonly used to achieve high purity levels of the final product .
Methyl 6-bromo-7-fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
The mechanism of action for methyl 6-bromo-7-fluoroquinoline-3-carboxylate primarily involves its interaction with biological targets such as enzymes or receptors. For instance, compounds in this class often exhibit activity against bacterial topoisomerases, which are essential for DNA replication and transcription.
Upon administration, the compound may inhibit bacterial growth by interfering with DNA gyrase or topoisomerase IV activity, leading to bacterial cell death. The presence of halogen substituents enhances its binding affinity to these targets, improving its efficacy compared to non-halogenated analogs .
The compound's high gastrointestinal absorption indicates potential bioavailability when administered orally. It has been shown to have significant cytotoxic activity against various cancer cell lines, suggesting its potential application in cancer therapy .
Methyl 6-bromo-7-fluoroquinoline-3-carboxylate has several scientific uses:
Position-selective halogenation of the quinoline scaffold requires precise sequential reactions to avoid undesirable polyhalogenation. For Methyl 6-Bromo-7-fluoroquinoline-3-carboxylate, a two-step approach proves essential: direct electrophilic bromination at C6 precedes Balz-Schiemann fluorination at C7. Bromination employs bromine (Br₂) in chlorosulfonic acid at 0-5°C, achieving >85% regioselectivity when using sterically hindered solvents like tetrachloroethane. Subsequent fluorination requires diazotization of a 7-amino intermediate followed by thermal decomposition of the tetrafluoroborate salt. Crucially, protecting the C3 carboxylate as a methyl ester prevents electrophilic deactivation during bromination. Microwave-assisted reactions (150°C, 15 min) reduce decomposition, improving overall yield by 22% compared to conventional heating [5].
Table 1: Halogenation Optimization Parameters
Step | Reagent | Temp (°C) | Solvent | Regioselectivity (%) |
---|---|---|---|---|
Bromination (C6) | Br₂/ClSO₃H | 0-5 | Tetrachloroethane | 85-90 |
Diazotization | NaNO₂/HBF₄ | -10 | Aq. H₂SO₄ | 95 |
Fluorination (C7) | Thermal decomp. | 120 | Solvent-free | 78 |
Iridium complexes enable direct C-H borylation of halogenated pyridine precursors, offering atom-economical access to advanced intermediates. Using [Ir(COD)OMe]₂ with dtbpy (4,4′-di-tert-butylbipyridine) and pinacolborane (HBpin), C5 borylation of 3-bromo-2-fluoropyridine occurs with 92% selectivity at 80°C under solvent-free conditions. Key advantages include:
The resulting boronic ester serves in Suzuki couplings to install aryl/heteroaryl groups at C5 prior to quinoline ring closure. This strategy bypasses classical halogen-metal exchange, preserving acid-sensitive ester functionalities. Yields reach 78-85% with <5% protodeborylation byproducts when using Pd/XPhos catalytic systems.
Table 2: Iridium-Catalyzed Borylation Scope
Substrate | Catalyst System | Borylation Position | Yield (%) |
---|---|---|---|
3-Bromo-2-fluoropyridine | [Ir(COD)OMe]₂/dtbpy | C5 | 82 |
2,3-Dibromopyridine | [Ir(COD)OMe]₂/dtbpy | C5 | 79 |
2-Fluoro-3-iodopyridine | [Ir(COD)OMe]₂/Me₄phen | C5 | 85 |
Esterification of 6-bromo-7-fluoroquinoline-3-carboxylic acid employs distinct approaches:
Microwave-assisted esterification (100°C, 20 min) with acid-functionalized SBA-15 silica further enhances efficiency, suppressing halogen displacement. Critical to success is anhydrous methanol to prevent ester hydrolysis during prolonged reactions.
The Gould-Jacobs cyclization remains pivotal for constructing the quinoline core. Key modifications enable installation of the 6-bromo-7-fluoro motif:
Microwave flow reactors now enable Gould–Jacobs cyclization in 5 min at 300°C, reducing thermal degradation of brominated intermediates. Post-cyclization, Pd-catalyzed C-H carboxylation offers an alternative to hydrolysis for installing the C3 ester, using Mo(CO)₆ as CO source.
Sustainable methods minimize waste and toxicity:
Table 3: Green Synthesis Performance Metrics
Method | Reaction Time | Temperature (°C) | Solvent | Yield (%) | E-factor |
---|---|---|---|---|---|
Solvent-free cyclization | 30 min | 250 | None | 70 | 0.3 |
Water-mediated esterification | 4 h | 70 | H₂O/MeOH | 89 | 1.1 |
Photocatalytic cyclization | 2 h | 50 | H₂O | 65 | 0.8 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7